molecular formula C28H20FNO4S B2834929 [6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114650-63-3

[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2834929
CAS No.: 1114650-63-3
M. Wt: 485.53
InChI Key: BVHSAOBVKMXRBY-UHFFFAOYSA-N
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Description

6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a benzothiazinone core with fluorine and phenoxyphenyl substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazinone Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a carbonyl compound under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Phenoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction, where a phenoxyphenyl halide reacts with the benzothiazinone core in the presence of a base.

    Final Coupling with 4-Methylphenylmethanone: The final step involves coupling the intermediate with 4-methylphenylmethanone using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound could be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules, such as proteins and nucleic acids, could provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone might be explored for its pharmacological properties. It could serve as a candidate for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a crucial role in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions involved would require detailed biochemical and pharmacological studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone: Lacks the dioxido group, which may affect its reactivity and biological activity.

    6-chloro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone: Substitutes chlorine for fluorine, potentially altering its chemical properties and interactions.

    6-fluoro-1,1-dioxido-4-(4-methoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone: Replaces the phenoxy group with a methoxy group, which may influence its solubility and biological effects.

Uniqueness

The unique combination of a fluorine atom, a dioxido group, and a phenoxyphenyl substituent in 6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone distinguishes it from similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone, known for its unique structural features, belongs to the benzothiazine class of compounds. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C29H22FNO4SC_{29}H_{22}FNO_4S, with a molecular weight of 499.6 g/mol. Its structure includes a benzothiazine ring system substituted with a fluoro group and phenoxyphenyl moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC29H22FNO4S
Molecular Weight499.6 g/mol
CAS Number1114651-57-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dioxido and fluoro groups enhances its reactivity and ability to modulate biological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in disease pathways.
  • Receptor Modulation : It interacts with nuclear receptors that regulate gene expression related to inflammation and cancer.
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity and Therapeutic Applications

Research indicates that 6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone has several potential therapeutic applications:

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. It has shown efficacy against various cancer types in vitro and in vivo models.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential use in treating chronic inflammatory diseases. It reduces the production of pro-inflammatory cytokines and inhibits NF-kB signaling.

Case Studies

  • In Vitro Studies : In laboratory settings, the compound was tested against breast cancer cell lines (MCF-7) and exhibited significant cytotoxicity with an IC50 value indicating effective dosage levels.
  • Animal Models : In murine models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.
  • Clinical Trials : Preliminary clinical trials are underway to assess the safety and efficacy of this compound in patients with specific cancer types, focusing on dosage optimization and side effect profiling.

Properties

IUPAC Name

[6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20FNO4S/c1-19-7-9-20(10-8-19)28(31)27-18-30(25-17-21(29)11-16-26(25)35(27,32)33)22-12-14-24(15-13-22)34-23-5-3-2-4-6-23/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHSAOBVKMXRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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